3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 stage .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest . This can have downstream effects on other cellular processes, including apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This compound interacts with CDK2 in a manner that inhibits its activity, thereby affecting the progression of the cell cycle .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that this compound exerts significant alterations in cell cycle progression and induces apoptosis within cells .
Properties
IUPAC Name |
8-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-12-4-5-13(2)15(10-12)11-28-17-19(30)24-22(31)27(3)20(17)29-18(25-26-21(28)29)14-6-8-16(23)9-7-14/h4-10H,11H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZUOSZVUTZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.